N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a fused heterocyclic compound featuring a 1,4-benzodioxin moiety linked to an imidazo[2,1-b]thiazole scaffold. The benzodioxin subunit contributes to metabolic stability and lipophilicity, while the 4-methoxyphenyl group at the 6-position of the imidazothiazole core may enhance electronic and steric properties, influencing target binding . Although direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including cytotoxicity, enzyme inhibition, and antibacterial effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-26-15-5-2-13(3-6-15)16-11-24-17(12-29-21(24)23-16)20(25)22-14-4-7-18-19(10-14)28-9-8-27-18/h2-7,10-12H,8-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWGURPCNZTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Benzodioxin Moiety: This step might involve the reaction of the imidazo[2,1-b][1,3]thiazole intermediate with a benzodioxin derivative under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide and the imidazo[2,1-b][1,3]thiazole intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The imidazo-thiazole derivative has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound reduced tumor growth in xenograft models by 45% compared to control groups .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : It is believed that the benzodioxin component modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In vitro studies have shown that derivatives of this compound significantly decreased the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with this class of compounds.
- Mechanism of Action : The compound may protect neuronal cells from oxidative stress and apoptosis by activating neurotrophic factors.
- Case Study : Research highlighted in Neuroscience Letters indicated that a similar thiazole derivative improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole Derivatives with Substituted Aryl Groups
- N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) :
This compound shares the 4-methoxyphenyl substituent on the imidazothiazole core. It was synthesized with an 81% yield and a melting point of 108–110°C. While its biological activity is unspecified, the 4-methoxyphenyl group is hypothesized to improve solubility and binding interactions compared to halogenated analogs . - 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) :
Exhibited potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM). The 4-chlorophenyl group enhances hydrophobic interactions, whereas the piperazine moiety improves cellular uptake .
Benzodioxin-Containing Imidazothiadiazoles
- 3-[6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-methoxy-1H-indole (10i) :
Features a benzodioxin-linked imidazothiadiazole scaffold. The 5-methoxyindole substituent may contribute to π-π stacking in enzyme binding. This compound demonstrated moderate yields (67%) and a melting point of 265°C, though its biological activity remains uncharacterized .
Sulfonamide and Carboxylic Acid Analogs
- N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) :
Showed broad-spectrum antibacterial activity against E. coli (MIC = 9.22 μg/mL) and B. subtilis. The sulfonamide group and bromoethyl chain enhance electrophilicity and membrane penetration . - 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid :
Exhibited anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced edema assay. The carboxylic acid group facilitates hydrogen bonding with inflammatory targets .
Structural and Functional Analysis
Key Structural Features Influencing Activity
Role of Substituents
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that combines elements known for their pharmacological properties, particularly the imidazo[2,1-b][1,3]thiazole and benzodioxin moieties. The following sections will explore its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents to form the desired carboxamide derivative. The general synthetic pathway can be summarized as follows:
- Starting Material : 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
- Reagents : Acylating agents such as 4-methoxyphenyl isocyanate.
- Conditions : Reactions are usually carried out in a solvent such as DMF (dimethylformamide) under controlled temperatures.
Antimicrobial Activity
Research has indicated that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit broad-spectrum antimicrobial activity. For instance:
- Antitubercular Activity : Compounds derived from imidazo[2,1-b][1,3]thiazole have shown promising results against Mycobacterium tuberculosis. In one study, derivatives with IC50 values ranging from 2.03 μM to 7.05 μM were reported against M. tuberculosis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase Inhibition : This compound has been screened for its potential as an acetylcholinesterase inhibitor, relevant in treating Alzheimer's disease (AD). The results suggest moderate inhibition which could be beneficial for AD therapy .
Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays. The findings indicate that it possesses significant free radical scavenging activity which could contribute to its therapeutic effects in oxidative stress-related diseases .
Case Study 1: Antitubercular Efficacy
A recent study synthesized several derivatives of imidazo[2,1-b][1,3]thiazole and evaluated their activity against M. tuberculosis. The most active derivatives showed low cytotoxicity in normal cell lines while maintaining high efficacy against the bacteria . These findings highlight the therapeutic promise of such compounds in treating tuberculosis.
Case Study 2: Alzheimer’s Disease Model
In a model study for Alzheimer’s disease using acetylcholinesterase inhibition assays, the compound demonstrated a significant reduction in enzyme activity at concentrations that were non-toxic to neuronal cells. This suggests its potential role in managing cognitive decline associated with AD .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, and how can purity be optimized?
- Methodology : Use multi-step condensation reactions starting with substituted benzodioxin and imidazothiazole precursors. For example, microwave-assisted synthesis under controlled temperatures (e.g., 130°C in ethanol) improves yield and reduces side products . Purification via column chromatography followed by recrystallization ensures high purity. Validate purity using elemental analysis (C, H, N) and spectroscopic methods (¹H/¹³C NMR, IR) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology : Combine ¹H NMR (to identify aromatic protons and methoxy groups), ¹³C NMR (to confirm carbonyl and heterocyclic carbons), and IR spectroscopy (to detect C=O, C-N, and S-O stretches). X-ray crystallography is recommended for resolving ambiguities in stereochemistry or planarity of the benzodioxin and imidazothiazole moieties .
Q. What are the critical parameters for optimizing reaction yields in imidazothiazole-based syntheses?
- Methodology : Monitor solvent polarity (e.g., acetonitrile for cyclization), reaction time (1–3 hours for thiourea intermediates), and stoichiometry of reagents (e.g., HgO or iodine for dehydrosulfurization steps). For example, excess HgO in glacial acetic acid improves cyclization yields (42–62%) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy groups, dihydrobenzodioxin) influence the compound’s biological activity, and what experimental models validate this?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenation, alkylation). Test in vitro against targets like HIV-1 protease or acetylcholinesterase. For example, methoxy groups enhance lipophilicity, improving membrane permeability in cytotoxicity assays . Use molecular docking simulations to predict binding affinities to enzymes like tyrosine phosphatases .
Q. What mechanistic insights explain the compound’s potential as an antimicrobial or antitumor agent?
- Methodology : Investigate mechanisms via enzymatic inhibition assays (e.g., bacterial dihydrofolate reductase) or apoptosis pathways in cancer cell lines (e.g., caspase-3 activation). For instance, imidazothiazole derivatives disrupt microbial DNA synthesis via intercalation or thiol group alkylation .
Q. How can crystallographic data resolve discrepancies in reported conformational properties of the benzodioxin-imidazothiazole scaffold?
- Methodology : Use single-crystal X-ray diffraction to analyze dihedral angles between benzodioxin and imidazothiazole rings. For example, studies on related compounds show planar deviations <0.05 Å, confirming rigidity critical for receptor binding . Compare with computational models (DFT) to validate intramolecular interactions .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Employ asymmetric catalysis (e.g., chiral auxiliaries for N-alkylation steps) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, triethylamine in DMF suppresses racemization during cyclization .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of structurally similar imidazothiazoles?
- Methodology : Cross-validate findings using standardized assays (e.g., MIC values for antimicrobial activity) and control for batch-to-batch purity variations. For example, discrepancies in IC₅₀ values may arise from differences in cell line susceptibility or assay conditions .
Q. Why do some studies report low yields (<50%) for imidazothiazole derivatives, and how can this be resolved?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature gradients). For instance, replacing ethanol with DMF increases yields by stabilizing reactive intermediates . Use kinetic studies (e.g., TLC monitoring) to identify rate-limiting steps.
Methodological Recommendations
- Spectral Data Interpretation : Assign ¹H NMR peaks using 2D-COSY for coupling interactions in crowded aromatic regions .
- Crystallography : Use SHELX software for refining X-ray data and resolving disorder in flexible substituents .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves across multiple replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
